

Application Notes and Protocols: Ozanimod Hydrochloride Administration in Rodent Models

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Compound of Interest		
Compound Name:	Ozanimod Hydrochloride	
Cat. No.:	B8819272	Get Quote

Introduction

Ozanimod hydrochloride, known by the brand name Zeposia®, is an immunomodulatory drug that acts as a selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] It specifically targets S1P receptors 1 and 5 (S1P1 and S1P5).[1][4][5][6][7][8] This mechanism of action leads to the sequestration of lymphocytes within lymph nodes, preventing their migration to sites of inflammation.[2][9] Ozanimod has been approved by the FDA for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC) in adults.[3][4][9][10] Its efficacy in these conditions has prompted extensive preclinical evaluation in various rodent models to elucidate its therapeutic potential and underlying mechanisms.

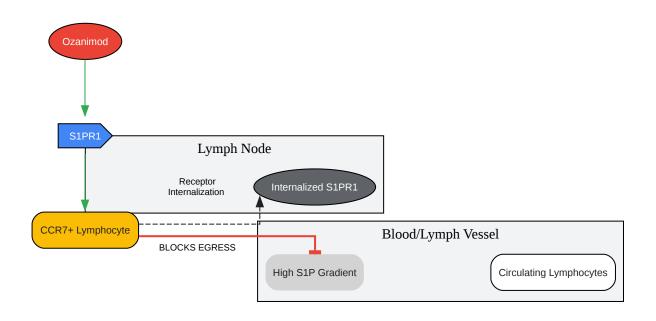
These application notes provide detailed protocols and a summary of quantitative data for the administration of **ozanimod hydrochloride** in common rodent models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the bloodstream and lymph.[4][11] This process is dependent on an S1P concentration gradient between the lymph/blood (high concentration) and the lymphoid tissues (low concentration). Lymphocytes expressing S1P1 receptors on their surface are prompted to egress from the lymph nodes by this gradient.



Ozanimod acts as a functional antagonist of the S1P1 receptor.[12] Upon binding, it causes the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][2][9] This leads to a reversible, dose-dependent reduction of circulating T and B lymphocytes, without affecting their production or function within the lymphoid organs. The therapeutic effect in autoimmune diseases is believed to stem from the reduction of lymphocyte migration into the central nervous system (CNS) or the intestine.[2][9]



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Caption: Ozanimod binds to S1PR1 on lymphocytes, causing receptor internalization and blocking their egress from lymph nodes.

Experimental Protocols

Protocol 1: Administration in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol details the use of ozanimod in the EAE mouse model, a widely accepted animal model for studying multiple sclerosis.



Objective: To assess the efficacy of ozanimod in reducing the clinical severity of EAE.

Animal Model: C57BL/6 female mice (8-10 weeks old).[5][6][7][13]

Materials:

- Ozanimod hydrochloride (e.g., from a commercial supplier)
- Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in sterile water)
- Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Sterile saline or PBS
- Oral gavage needles (20-22 gauge, curved or straight with a ball tip)
- Standard animal housing and care facilities

Procedure:

- EAE Induction:
 - Induce active EAE by subcutaneous immunization with MOG₃₅₋₅₅ emulsified in CFA.
 - Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later,
 as per standard protocols.
- Ozanimod Formulation:
 - Prepare a stock solution of ozanimod hydrochloride. The final formulation should be a homogenous suspension.
 - A common vehicle is 0.5% methylcellulose in sterile water. The specific vehicle may need optimization depending on the salt form and desired concentration.

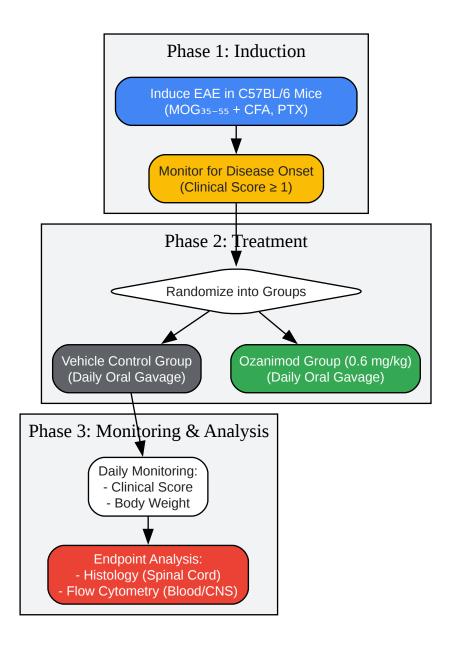


 $\circ~$ For a 0.6 mg/kg dose in a 20g mouse receiving 100 $\mu L,$ the concentration would be 0.12 mg/mL.

Dosing Regimen:

- Begin daily oral administration of ozanimod (0.6 mg/kg) or vehicle at the first sign of disease onset (clinical score = 1).[5][6][7][13]
- Administer the formulation once daily via oral gavage.
- Monitoring and Evaluation:
 - Monitor mice daily for clinical signs of EAE and record their scores using a standard 0-5 scale.
 - Measure body weight daily as an indicator of overall health.
- Endpoint Analysis:
 - At the conclusion of the study, collect blood and CNS tissue (spinal cord, brain).
 - Perform flow cytometry on blood to analyze circulating lymphocyte populations (CD4+, CD8+ T cells).[5][13]
 - Conduct histological analysis (e.g., Hematoxylin & Eosin, Luxol Fast Blue) on spinal cord sections to assess immune cell infiltration and demyelination.[5][13]





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Caption: Experimental workflow for evaluating ozanimod efficacy in a mouse EAE model.

Protocol 2: General Oral Gavage Procedure in Rodents

Oral gavage is the most common method for administering ozanimod in preclinical studies.[13] [14] Proper technique is essential for animal welfare and data accuracy.

 Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and align the head and esophagus.



- Gavage Needle Selection: Use a flexible or rigid gavage needle with a ball tip to minimize the risk of tissue trauma. The length should be appropriate for the animal's size, reaching from the mouth to the last rib.
- Dosing Volume: Do not exceed recommended maximum dosing volumes (typically 10 mL/kg for mice and 5-10 mL/kg for rats).
- Administration:
 - Measure the distance from the tip of the animal's nose to the last rib to estimate the insertion depth.
 - Insert the needle into the mouth, passing it gently along the roof of the mouth and over the tongue into the esophagus.
 - If any resistance is met, withdraw the needle immediately. Do not force it.
 - Dispense the solution slowly and smoothly.
 - Withdraw the needle and return the animal to its cage.
- Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies administering ozanimod in various rodent models.

Table 1: Efficacy of Ozanimod in Rodent Disease Models



Model	Species/Str ain	Dose & Regimen	Key Efficacy Endpoints	Result	Citation
EAE	C57BL/6 Mouse	0.6 mg/kg, daily p.o.	Clinical Severity	Significant improveme nt in clinical symptoms	[5][6][13]
			CNS Lymphocyte Infiltration	Significant inhibition of lymphocyte infiltration into the spinal cord	[5][13]
			Demyelinatio n	Reversed demyelination in the spinal cord	[5][13]
			Circulating T Cells	Reduced percentage of autoreactive CD4+ and CD8+ T cells	[5][13]
Cuprizone- Induced Demyelinatio n	Mouse	5 mg/kg, daily p.o.	Circulating Lymphocytes	99.5% reduction at 6 weeks; 86% reduction at 18 weeks	[14]
			Demyelinatio n	Decreased rate of demyelination	[14]

| Neuropathic Pain | Male Rodents | Systemic administration | Behavioral Hypersensitivities | Reversal of hypersensitivities |[12] |



Table 2: Dosing of Ozanimod in Preclinical Rodent Studies

Study Type	Species	Dose Range	Route of Administration	Citation
Efficacy (EAE)	Mouse (C57BL/6)	0.6 mg/kg/day	Oral Gavage	[5][6][13]
Efficacy (Demyelination)	Mouse	5 mg/kg/day	Oral Gavage	[14]
Carcinogenicity	Mouse (Tg.rasH2)	8, 25, 80 mg/kg/day	Oral Gavage	[14]
Carcinogenicity	Rat (Sprague- Dawley)	0.2, 0.7, 2 mg/kg/day	Oral Gavage	[14]
Fertility	Rat (Sprague- Dawley)	0.2, 2, 30 mg/kg/day	Oral Gavage	[14]

| Juvenile Toxicology | Rat (Sprague-Dawley) | 0.3, 3, 10 mg/kg/day | Oral Gavage |[14] |

Table 3: Reported No-Observed-Adverse-Effect-Level (NOAEL) in Rodents

Study Type	Species	NOAEL	Citation
28-Day Repeated- Dose Toxicity	Rat	0.218 mg/kg/day	[15]
Embryofetal Development	Rat	1 mg/kg/day	[16]

| Embryofetal Development | Rabbit | 0.2 mg/kg/day |[14][16] |

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